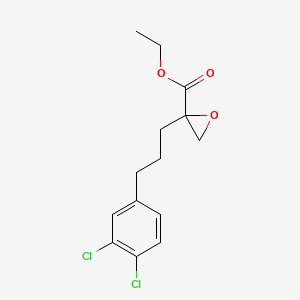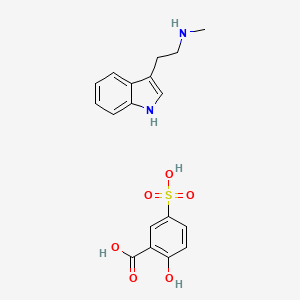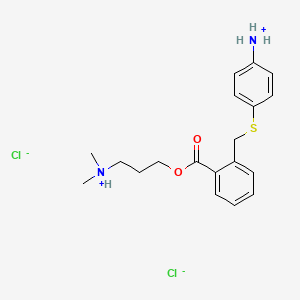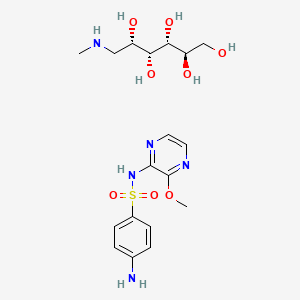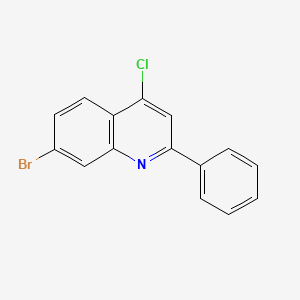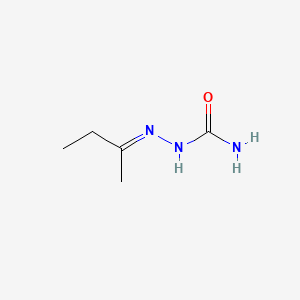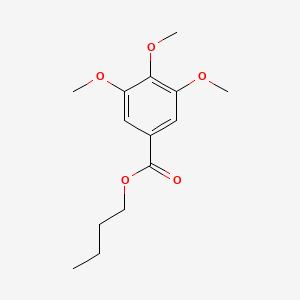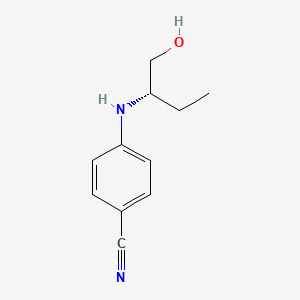
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It is characterized by the presence of a benzonitrile group attached to a propylamino chain with a hydroxymethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a propylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and amino groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(1-Hydroxymethyl-propylamino)benzonitrile: The enantiomer of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile, with similar but distinct properties.
4-(1-Hydroxymethyl-propylamino)benzonitrile: The racemic mixture of both enantiomers.
4-(1-Hydroxymethyl-ethylamino)benzonitrile: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
572923-29-6 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-[[(2S)-1-hydroxybutan-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-2-10(8-14)13-11-5-3-9(7-12)4-6-11/h3-6,10,13-14H,2,8H2,1H3/t10-/m0/s1 |
Clave InChI |
UKEFCRCYBODISD-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](CO)NC1=CC=C(C=C1)C#N |
SMILES canónico |
CCC(CO)NC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
